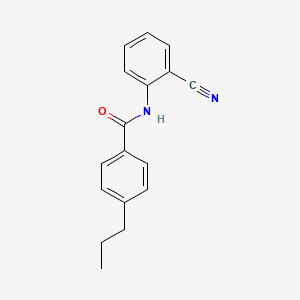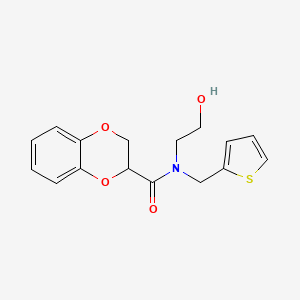![molecular formula C16H19BrN2OS B5347430 1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5347430.png)
1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine acts as a selective antagonist of the 5-HT2C receptor, a subtype of the serotonin receptor. The 5-HT2C receptor is involved in the regulation of mood, anxiety, and appetite, among other functions. By blocking the 5-HT2C receptor, this compound increases the release of dopamine and norepinephrine in the brain, which leads to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine and norepinephrine in the brain, which leads to its anxiolytic and antidepressant effects. It has also been shown to improve cognitive function in rats with cognitive impairment. This compound has been found to have a high affinity for the 5-HT2C receptor, with a Ki value of 0.18 nM.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine in lab experiments is its high purity and availability. The synthesis method has been optimized to produce this compound in large quantities with high purity, making it suitable for use in scientific research. However, one limitation of using this compound is its selectivity for the 5-HT2C receptor, which may limit its use in studying other serotonin receptor subtypes.
Future Directions
There are several future directions for the study of 1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of anxiety and depression in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential use in the treatment of cognitive impairment in humans, particularly in individuals with schizophrenia. Further research is needed to determine the optimal dosage and duration of treatment with this compound. Additionally, studies are needed to investigate the potential side effects of this compound and its interactions with other medications.
Synthesis Methods
The synthesis of 1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine involves the reaction of 5-bromo-2-thiophenemethanol with 3-methoxyphenylpiperazine in the presence of a base, such as potassium carbonate. The reaction yields this compound as a white solid with a purity of over 99%. The synthesis method has been optimized to produce this compound in large quantities with high purity, making it suitable for use in scientific research.
Scientific Research Applications
1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and to improve cognitive function in rats with cognitive impairment. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia.
properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2OS/c1-20-14-4-2-3-13(11-14)19-9-7-18(8-10-19)12-15-5-6-16(17)21-15/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKHOCLCOOYOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}-N-methylpropanamide](/img/structure/B5347349.png)

![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5347356.png)
![ethyl 1-[2-(4-fluorophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5347361.png)

![2-[1-(4-nitrophenyl)-2-phenylvinyl]-1,3-benzothiazole](/img/structure/B5347390.png)
![8-[(2,5-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5347394.png)
![4-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5347402.png)
![2-isopropyl-4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5347419.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5347422.png)

![3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5347434.png)
![3-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5347439.png)